Sodium sulfapyridazine

Description

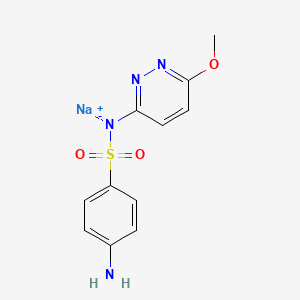

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(6-methoxypyridazin-3-yl)azanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N4O3S.Na/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKFIJKKXUZOJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N4NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-32-4 |

Source

|

| Record name | Sulfamethoxypyridazine sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium N-(6-methoxypyridazin-3-yl)sulphanilamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFAPYRIDAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ24M7728K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Sodium Sulfapyridine as a Competitive Inhibitor of Dihydropteroate Synthase

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Fundamental Pathway for Bacterial Survival

The discovery of sulfonamides marked a pivotal moment in medicine, introducing the first class of effective systemic antimicrobial agents. Their success lies in the elegant exploitation of a fundamental metabolic difference between bacteria and mammals. While mammals obtain folate (Vitamin B9) from their diet, many pathogenic bacteria rely on its de novo synthesis.[1][2][3] This biosynthetic pathway is indispensable for producing tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids (DNA and RNA) and essential amino acids.[2][4] Disrupting this pathway effectively halts bacterial growth and replication, making it a prime target for antimicrobial therapy.[5][6]

At the heart of this pathway is the enzyme Dihydropteroate Synthase (DHPS), which catalyzes a critical condensation reaction.[7][8] This guide provides a detailed examination of sodium sulfapyridine, a classic sulfonamide, and its mechanism of action as a competitive inhibitor of DHPS. We will explore the molecular interactions, the kinetic evidence that defines its inhibitory profile, and the experimental protocols required to validate this mechanism from the enzyme to the cellular level.

The Molecular Target: Dihydropteroate Synthase (DHPS)

DHPS is a key enzyme that catalyzes the reaction between para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[7][8] This reaction is a committed step in the folate pathway.

-

Structure: The enzyme typically exists as a homodimer, with each monomer adopting a classic TIM barrel fold—an arrangement of eight parallel β-strands surrounded by eight α-helices.[7][9] This structure forms the core of the active site.

-

Active Site: The active site of DHPS contains two distinct binding pockets to accommodate its substrates: one for the pterin moiety (DHPP) and another for pABA.[8][9] The catalysis proceeds through an SN1 reaction mechanism, where DHPP binds first, followed by the elimination of its pyrophosphate group to form a cationic pterin intermediate, which is then attacked by pABA.[10][11]

The selective toxicity of sulfonamides is due to the absence of the DHPS enzyme in mammals, who lack this folate synthesis pathway entirely.[3][8][12]

The Mechanism: Structural Mimicry and Competitive Inhibition

The antibacterial power of sodium sulfapyridine stems from its remarkable structural similarity to the natural substrate, pABA. This molecular mimicry is the foundation of its function as a competitive inhibitor.[2][13][14]

A competitive inhibitor directly competes with the substrate for binding to the enzyme's active site.[15][16] In this case, sulfapyridine binds to the same pABA-binding pocket on the DHPS enzyme.[17] When sulfapyridine occupies the active site, it physically obstructs pABA from binding, thereby preventing the synthesis of 7,8-dihydropteroate.[2][14] This leads to a depletion of the folate pool, which in turn inhibits the synthesis of DNA, RNA, and proteins, resulting in a bacteriostatic effect that halts bacterial proliferation.[3][13]

The following diagram illustrates the bacterial folate pathway and the specific point of inhibition by sulfapyridine.

In Vitro Validation: A Guide to Characterizing Inhibition

To rigorously classify an inhibitor as competitive, its effect on the enzyme's kinetic parameters—the Michaelis constant (Km) and maximum velocity (Vmax)—must be determined.[18] For a competitive inhibitor, the apparent Km increases, while the Vmax remains unchanged.[16] This is because the inhibitor's effect can be overcome by sufficiently high concentrations of the substrate.[16]

Experimental Protocol: Coupled Spectrophotometric DHPS Assay

A robust and continuous assay is essential for kinetic analysis. The following protocol describes a coupled enzymatic assay where the product of the DHPS reaction is used by a second enzyme, allowing for real-time monitoring.[19][20][21]

Principle: DHPS produces 7,8-dihydropteroate. In a coupled reaction, an excess of dihydrofolate reductase (DHFR) immediately reduces this product to tetrahydrofolate, a reaction that consumes NADPH. The rate of NADPH oxidation is directly proportional to DHPS activity and can be monitored by the decrease in absorbance at 340 nm.[19][20]

Reagents & Materials:

-

Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM DTT

-

Enzymes: Purified Dihydropteroate Synthase (DHPS), purified Dihydrofolate Reductase (DHFR)

-

Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), para-aminobenzoic acid (pABA)

-

Cofactor: NADPH

-

Inhibitor: Sodium Sulfapyridine stock solution (in DMSO or buffer)

-

Equipment: UV-Vis Spectrophotometer with temperature control, 96-well UV-transparent microplates or cuvettes

Step-by-Step Methodology:

-

Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in microplate wells or cuvettes. For a full kinetic analysis, this will involve varying the concentration of one substrate (e.g., pABA) while keeping the other (DHPP) at a fixed, saturating concentration. Repeat this for several fixed concentrations of sodium sulfapyridine (including a zero-inhibitor control).

-

Component Assembly: To each well, add the following in order:

-

Assay Buffer

-

NADPH (final concentration ~150-200 µM)

-

DHFR (in excess, to ensure the DHPS reaction is the rate-limiting step)

-

DHPP (at a fixed, saturating concentration, e.g., 20 µM)

-

Sodium Sulfapyridine (at the desired fixed concentration for each series)

-

pABA (at varying concentrations across the wells, e.g., 0-10 µM)

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for 5 minutes to allow all components to equilibrate.

-

Reaction Initiation: Initiate the reaction by adding a pre-determined amount of DHPS enzyme to each well.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin monitoring the decrease in absorbance at 340 nm (A340) at regular intervals (e.g., every 20 seconds) for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) for each reaction by determining the linear slope of the A340 vs. time plot. Convert this rate from ΔAbs/min to µM/min using the Beer-Lambert law and the extinction coefficient for NADPH (6220 M⁻¹cm⁻¹).

-

Plot the initial velocities (v₀) against the substrate concentration ([pABA]) for each inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Km and Vmax.

-

Generate a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[S]). For competitive inhibition, the lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts (-1/Km,app).[16]

-

Workflow and Expected Results

The following diagrams illustrate the experimental workflow and the characteristic Lineweaver-Burk plot for competitive inhibition.

| Inhibition Type | Effect on Km | Effect on Vmax | Binding Site of Inhibitor |

| Competitive | Increases (Apparent Km) | No Change | Enzyme Active Site |

| Non-competitive | No Change | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) Complex |

Table 1. Effects of different types of reversible inhibitors on enzyme kinetic parameters.[18]

Cellular Validation: Minimum Inhibitory Concentration (MIC) Assay

While kinetic assays confirm the mechanism at the enzymatic level, it is crucial to validate the inhibitor's effect on whole bacterial cells. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the antibacterial activity of a compound.[22][23]

Experimental Protocol: Broth Microdilution MIC Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium after overnight incubation.[22]

Reagents & Materials:

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial Strain: e.g., Staphylococcus aureus ATCC 25923 or Escherichia coli ATCC 25922

-

Inhibitor: Sodium Sulfapyridine

-

Equipment: Sterile 96-well microtiter plates, incubator (35-37°C), spectrophotometer (plate reader)

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized concentration equivalent to a 0.5 McFarland standard, then further dilute to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of Inhibitor: In a 96-well plate, perform a two-fold serial dilution of sodium sulfapyridine in CAMHB to create a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted inhibitor. Include a positive control well (bacteria, no inhibitor) and a negative control well (broth, no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.[22]

-

Result Interpretation: The MIC is the lowest concentration of sodium sulfapyridine at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

| Sulfonamide | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |

| Sulfamethoxazole | 16 - >256 | 8 - 128 |

| Sulfadiazine | 8 - 128 | 4 - 64 |

| Sulfapyridine | Variable, often synergistic | Variable, often synergistic |

Table 2. Example MIC ranges for common sulfonamides against Gram-positive and Gram-negative bacteria. Values can vary significantly based on the specific strain and testing conditions.[22][24]

Conclusion

The mechanism of sodium sulfapyridine is a textbook example of rational drug action. By acting as a structural analog of pABA, it competitively inhibits dihydropteroate synthase, a chokepoint in the essential bacterial folate synthesis pathway. This action is characterized by a predictable and measurable effect on enzyme kinetics—an increase in the apparent Km with no change in Vmax. The validation of this mechanism, through rigorous enzymatic assays and confirmation of whole-cell activity via MIC testing, provides a self-validating system of evidence. This in-depth understanding is not merely academic; it underpins the development of new antimicrobial agents and strategies to combat the ever-growing challenge of antibiotic resistance.

References

- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.

- Sulfonamide drugs inhibit microbial growth by disrupting metabolic pathways.

- Bacterial folic acid biosynthesis p

- Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. PubMed.

- Dihydroptero

- What is the mechanism of Sulfanilamide?.

- Global Health: Antimicrobial Resistance: undefined: Fol

- Summarized pathway of folic acid metabolism, including bacterial de novo synthesis.

- Primary structure and expression of the dihydropteroate synthetase gene of Plasmodium falciparum. PubMed.

- Global Health: Antimicrobial Resistance: undefined: Dihydroptero

- Dihydroptero

- A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identific

- The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. PubMed.

- Dihydropteroate synthase.

- Mechanism of sulfonamide drugs.

- Replacing sulfa drugs with novel DHPS inhibitors. PMC - NIH.

- Protocol for Assessing the Antibacterial Activity of Sulfonamides. Benchchem.

- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central.

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.

- The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. Sci-Hub.

- Technical Guide: Dihydropteroate Synthase Inhibition by Asulam-Potassium. Benchchem.

- In vitro comparison of the antibacterial activity of different sulfa drugs. Benchchem.

- Clinical Pharmacokinetics of Sulfonamides. SpringerLink.

- Basics of Enzym

- Confirming Enzyme Inhibition Mechanisms: A Compar

- Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus.

- Sulphonamide inhibition profile of Staphylococcus aureus β-carbonic anhydrase. PubMed.

- Application Note: In Vitro Assay for Measuring Sulfametrole's Inhibition of Dihydroptero

- A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors.

- Identification and Characterization of an Allosteric Inhibitory Site on Dihydroptero

- Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. PubMed Central.

- What experiment would test whether an enzyme is competitive or non-competitive?. Quora.

- Research Article Enzymatic Transformation and Bonding of Sulfonamide Antibiotics to Model Humic Substances.

- Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega.

- Catalysis and Sulfa Drug Resistance in Dihydroptero

-

An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). [Link]

- 5.4: Enzyme Inhibition. Chemistry LibreTexts.

- Validating the Inhibitory Effect of Sulfathiazole on Dihydropteroate Synthase: A Compar

- Dihydroptero

- Replacing sulfa drugs with novel DHPS inhibitors. SciSpace.

- Sulfaethidole Sodium: A Competitive Inhibitor of Dihydropteroate Synthetase - A Technical Guide. Benchchem.

- What are DHPS inhibitors and how do they work?.

- Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity. Scite.ai.

Sources

- 1. gosset.ai [gosset.ai]

- 2. What is the mechanism of Sulfanilamide? [synapse.patsnap.com]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]

- 5. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 9. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 13. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brainly.com [brainly.com]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Investigating the Anti-Inflammatory Pathways Modulated by Sodium Sulfapyridine

Introduction: Elucidating the Mechanism of a Keystone Immunomodulator

In the field of anti-inflammatory drug development, understanding the precise molecular pathways a compound affects is paramount to its optimization and clinical application. Sodium sulfapyridine, a sulfonamide antibiotic, is perhaps more famously known as the active systemic metabolite of sulfasalazine, a disease-modifying antirheumatic drug (DMARD) used for decades in the treatment of inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).[1][2] Upon oral administration, gut microbiota cleave sulfasalazine into sulfapyridine and 5-aminosalicylic acid (5-ASA).[3][4] While 5-ASA exerts its effects locally in the colon, the absorbed sulfapyridine is largely responsible for the systemic anti-inflammatory and immunomodulatory actions of the parent drug.[1][3]

Despite its long-standing use, a detailed, protocol-driven guide for researchers to investigate its mechanism is warranted. This technical guide provides a comprehensive, experience-grounded framework for elucidating the anti-inflammatory pathways modulated by sodium sulfapyridine. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a self-validating and robust investigative process. The primary focus will be on sulfapyridine's well-documented impact on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade—a master regulator of inflammation—and its downstream consequences on cytokine expression.

Chapter 1: The Foundational Experiment: Distinguishing Efficacy from Toxicity

Expertise & Causality: Before any investigation into specific anti-inflammatory pathways, it is critical to establish a therapeutic window for the compound. A primary confounding variable in any in-vitro assay is cytotoxicity. A compound that induces cell death will non-specifically reduce the output of inflammatory mediators, leading to a false-positive interpretation of anti-inflammatory activity. Therefore, a cell viability assay is the mandatory first step to determine the non-toxic concentration range of sodium sulfapyridine for your chosen cell model (e.g., RAW 264.7 macrophages, THP-1 monocytes, or primary cells).[5][6] This ensures that all subsequent observations are due to specific pathway modulation, not cellular demise.

Workflow for Determining the Non-Toxic Dose Range

Caption: Workflow for assessing the cytotoxicity of Sodium Sulfapyridine.

Protocol 1: XTT Cell Viability Assay

The XTT assay is a colorimetric method that measures cell viability based on the metabolic activity of living cells.[5] It is often preferred over the MTT assay as it produces a water-soluble formazan dye, eliminating a solubilization step and reducing handling time.[5]

-

Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

-

Compound Preparation: Prepare a 2X working stock of sodium sulfapyridine concentrations (e.g., 0, 0.2, 0.5, 1, 2, 5, 10 mM) in complete cell culture medium.

-

Treatment: Carefully remove the old medium from the cells and add 100 µL of the 2X sulfapyridine dilutions to the appropriate wells. Add 100 µL of medium with vehicle (e.g., PBS or DMSO) to the control wells.

-

Incubation: Incubate the plate for the desired time point (e.g., 24 hours), which should match the intended duration of your inflammation experiments.

-

XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Roche Cell Proliferation Kit II, XTT).

-

Labeling: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation with Reagent: Incubate the plate for an additional 4 hours at 37°C, 5% CO₂. During this time, metabolically active cells will reduce the XTT reagent to a colored formazan product.

-

Measurement: Measure the absorbance of the samples in a microplate (ELISA) reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

-

Analysis: Calculate the percentage of viability for each concentration relative to the vehicle-treated control cells (100% viability).

Data Presentation: Sample Cytotoxicity Data

| Sodium Sulfapyridine (mM) | Absorbance (450nm) | % Viability (Relative to Control) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |

| 0.5 | 1.22 ± 0.09 | 97.6% |

| 1.0 | 1.19 ± 0.07 | 95.2% |

| 2.5 | 0.65 ± 0.05 | 52.0% |

| 5.0 | 0.15 ± 0.03 | 12.0% |

| Hypothetical data presented as Mean ± SD. Concentrations for subsequent experiments should be selected from the range showing >90% viability (e.g., ≤ 1.0 mM in this example). |

Chapter 2: The Core Mechanism: Interrogating the NF-κB Signaling Pathway

Scientific Background: The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, the NF-κB dimer (most commonly p65/p50) is sequestered in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate into the nucleus, where it binds to specific DNA sequences and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[7][8]

Authoritative Grounding: Studies on the parent compound, sulfasalazine, have demonstrated that it is a potent and specific inhibitor of NF-κB activation.[9][10] The mechanism involves the prevention of IκBα phosphorylation and degradation, thereby trapping the NF-κB complex in the cytoplasm.[9] While some reports suggest the sulfapyridine moiety alone is less potent than the parent drug in this regard[11][12], it is the primary metabolite responsible for systemic effects and is hypothesized to act via this crucial pathway.

NF-κB Signaling and Point of Investigation

Caption: The canonical NF-κB pathway and the hypothesized point of inhibition.

Experimental Workflow: NF-κB Pathway Analysis

Caption: Experimental workflow for analyzing NF-κB pathway modulation.

Protocol 2: Western Blot for NF-κB Pathway Components

This protocol outlines the detection of key proteins to verify the inhibition of the NF-κB pathway.[13][14]

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Grow to 80-90% confluency. Pre-treat cells with the determined non-toxic concentration of sodium sulfapyridine (e.g., 1 mM) or vehicle for 2 hours.

-

Stimulation: Stimulate the cells with LPS (100 ng/mL) for 0, 15, 30, and 60 minutes. The time course is critical to capture the transient phosphorylation of IκBα.

-

Lysis: Immediately after stimulation, wash cells twice with ice-cold PBS. Lyse the cells with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA or Bradford assay.

-

Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and 4X Laemmli sample buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 10% or 12% polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-IκBα (Ser32)

-

Rabbit anti-IκBα

-

Rabbit anti-p65

-

Mouse anti-β-Actin or anti-α-Tubulin (cytoplasmic loading control)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using a digital imager or X-ray film. Densitometry analysis is then used for quantification.

Data Presentation: Expected Western Blot Outcomes

| Treatment Group | p-IκBα Level | Total IκBα Level | Nuclear p65 Level |

| Vehicle Control | Baseline | High | Low (Cytoplasmic) |

| LPS only (30 min) | High (Peak) | Low (Degraded) | High (Translocated) |

| Sulfapyridine + LPS | Low (Inhibited) | High (Stabilized) | Low (Retained in Cytoplasm) |

| This table summarizes the anticipated qualitative results from a Western Blot experiment, demonstrating sulfapyridine's inhibitory effect. |

Chapter 3: Downstream Consequences: Quantifying Cytokine Modulation

Scientific Integrity: Demonstrating that sulfapyridine blocks an upstream signaling event (NF-κB activation) is powerful. However, to build a complete and trustworthy narrative, it is essential to show the functional downstream consequences. The most important outcome of NF-κB inhibition is the suppression of pro-inflammatory gene expression and protein production.[4][15] We will use a two-pronged approach: Real-Time Quantitative PCR (RT-qPCR) to measure mRNA levels and an Enzyme-Linked Immunosorbent Assay (ELISA) to measure secreted protein levels.

Protocol 3: RT-qPCR for Inflammatory Gene Expression

This protocol measures the levels of mRNA transcripts for key inflammatory genes.[16][17][18]

-

Cell Treatment: Culture and treat cells in 6-well plates as described for the Western blot, but extend the LPS stimulation time to 4-6 hours to allow for robust gene transcription.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.

-

RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).[19]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample, include:

-

cDNA template (e.g., 2 µL)

-

Forward and reverse primers for target genes (Tnf, Il6, Il1b) and a housekeeping gene (Actb, Gapdh).

-

SYBR Green or TaqMan Master Mix.

-

-

qPCR Run: Perform the qPCR using a real-time thermal cycler. A typical program includes an initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[18][20]

-

Data Analysis: Calculate the relative gene expression using the ΔΔCT method.[19] The expression of target genes is normalized to the housekeeping gene, and the results are presented as a fold change relative to the LPS-stimulated control group.

Protocol 4: Sandwich ELISA for Secreted Cytokines

This protocol quantifies the concentration of pro-inflammatory proteins (e.g., TNF-α, IL-6) secreted into the cell culture medium.[21][22][23]

-

Sample Collection: Culture and treat cells in 24-well plates. To allow for protein accumulation, use a longer LPS stimulation time (e.g., 18-24 hours). After incubation, collect the cell culture supernatants and centrifuge to remove debris.

-

Plate Coating: Coat the wells of a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[21][23]

-

Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Wash the plate. Add your collected cell supernatants and a serial dilution of a known recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.[22]

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1 hour at room temperature.[21]

-

Enzyme Conjugate: Wash the plate and add an enzyme conjugate like Streptavidin-HRP. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.

-

Stop Reaction: Stop the reaction by adding an acid solution (e.g., 2N H₂SO₄).

-

Measurement and Analysis: Read the absorbance at 450 nm. Generate a standard curve from the recombinant cytokine data and use it to calculate the concentration of the cytokine in your samples (pg/mL or ng/mL).

Data Presentation: Sample Cytokine Modulation Data

Table 3: Effect of Sodium Sulfapyridine on Inflammatory Gene Expression (RT-qPCR)

| Treatment Group | Tnf mRNA (Fold Change) | Il6 mRNA (Fold Change) |

|---|---|---|

| Control (Unstimulated) | 1.0 ± 0.2 | 1.0 ± 0.3 |

| LPS only (4h) | 100.0 ± 12.5 | 250.0 ± 25.1 |

| Sulfapyridine (1 mM) + LPS | 25.6 ± 4.1 | 60.2 ± 8.9 |

Hypothetical data showing sulfapyridine significantly reduces LPS-induced gene expression.

Table 4: Effect of Sodium Sulfapyridine on Cytokine Secretion (ELISA)

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control (Unstimulated) | < 15 | < 10 |

| LPS only (24h) | 2540 ± 180 | 1850 ± 155 |

| Sulfapyridine (1 mM) + LPS | 610 ± 95 | 425 ± 60 |

Hypothetical data showing sulfapyridine significantly inhibits LPS-induced cytokine secretion.

Conclusion and Future Directions

This guide outlines a logical and robust workflow to investigate and validate the anti-inflammatory mechanism of sodium sulfapyridine. By starting with cytotoxicity assays to ensure experimental integrity, proceeding to the core upstream mechanism of NF-κB inhibition via Western blotting, and confirming the downstream functional consequences on cytokine gene and protein expression with RT-qPCR and ELISA, researchers can build a comprehensive and compelling story.

Future investigations could expand upon this core framework to explore effects on other inflammatory pathways, such as the MAPK and JAK-STAT pathways, or to analyze a broader array of inflammatory mediators. This structured approach, grounded in scientific causality and validated protocols, provides the necessary tools to continue unlocking the full therapeutic potential of this long-standing anti-inflammatory agent.

References

- A cellular viability assay to monitor drug toxicity. (n.d.). PubMed.

- Cytokine ELISA Protocol. (n.d.). BD Biosciences.

- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.

- CYTOKINE ELISA. (2011, April 7). Bowdish Lab.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI.

- Cell viability assays. (n.d.). Abcam.

- Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.

- Cell viability and cytotoxicity assays - Drug discovery. (n.d.). Miltenyi Biotec.

- Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PMC - NIH.

- The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024, January 17). Biomatik.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.).

- ELISA protocol for measuring cytokines after 12-Dehydrogingerdione treatment. (n.d.). Benchchem.

- Western blot Protocol specific for NFkB p65 antibody (NBP1-96139). (n.d.). Novus Biologicals.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31).

- Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine. (n.d.). PMC - PubMed Central.

- Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine. (n.d.). PubMed.

- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20).

- Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B. (n.d.). PMC - NIH.

- In vitro pharmacological screening methods for anti-inflammatory agents. (2025, August 10). ResearchGate.

- RNA extraction and quantitative PCR to assay inflammatory gene expression v1. (n.d.). PDF.

- Sulfasalazine: a Potent and Specific Inhibitor of Nuclear Factor Kappa B. (n.d.). SciSpace.

- What is the mechanism of Sulfasalazine? (2024, July 17). Patsnap Synapse.

- Overview on the Discovery and Development of Anti-Inflammatory Drugs:. (2021, February 3). JIR.

- Sulfasalazine. (2024, March 21). StatPearls - NCBI Bookshelf.

- Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? (2021, February 3). PMC - NIH.

- Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? (n.d.). PDF | Semantic Scholar.

- What is Sulfasalazine used for? (2024, June 14). Patsnap Synapse.

- Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. (2020, November 13). NIH.

- Editorial: Hot topic: anti-inflammatory drug discovery. (n.d.). Frontiers.

- NF-kappaB Pathway Antibody Sampler Kit #9936. (n.d.). Cell Signaling Technology.

- Quantification of pro-inflammatory gene expression in the pre-treatment... (n.d.). ResearchGate.

- Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. (n.d.). PMC.

- Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. (2022, December 30). PMC - PubMed Central.

- NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). (n.d.). Fivephoton Biochemicals.

- Targeting SAA expression via siRNA mitigates preterm birth induced by maternal inflammation. (n.d.). Frontiers.

- A Review Article on "AI-Guided Discovery of Novel Anti-inflammatory Agents for Cancer Therapy: A New Era in Drug Development". (n.d.). ResearchGate.

- Western blot analysis of NF-κB pathway activation in RAW264.7... (n.d.). ResearchGate.

- Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression. (n.d.). PMC - PubMed Central.

- Sulfapyridine – Knowledge and References. (n.d.). Taylor & Francis.

- On the Action of 5-Amino-Salicylic Acid and Sulfapyridine on M. avium including Subspecies paratuberculosis. (2007, June 13). PMC - NIH.

- Sulfapyridine – Knowledge and References. (n.d.). Taylor & Francis.

- In vitro immunomodulatory effects of sulfasalazine and its metabolites. (n.d.). PubMed - NIH.

- Sulfasalazine as an Immunomodulator of the Inflammatory Process during HIV-1 Infection. (2019, September 11).

- Sulfasalazine treatment can cause a positive effect on LPS-induced endotoxic rats. (n.d.). NIH.

- Sulfasalazine Microparticles Targeting Macrophages for the Treatment of Inflammatory Diseases Affecting the Synovial Cavity. (n.d.). MDPI.

Sources

- 1. What is Sulfasalazine used for? [synapse.patsnap.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Sulfasalazine? [synapse.patsnap.com]

- 4. Sulfasalazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 8. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of nuclear factor kappa B and induction of apoptosis in T-lymphocytes by sulfasalazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Targeting SAA expression via siRNA mitigates preterm birth induced by maternal inflammation [frontiersin.org]

- 20. Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytokine Elisa [bdbiosciences.com]

- 22. bowdish.ca [bowdish.ca]

- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of Bacterial Folic Acid Synthesis by Sodium Sulfapyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Targeting Folate Metabolism

The bacterial folic acid synthesis pathway represents one of the most successful targets in the history of antimicrobial chemotherapy. Unlike humans, who obtain folic acid (Vitamin B9) from their diet, most bacteria must synthesize it de novo. This metabolic distinction provides a crucial window for selective toxicity. Folic acid is a vital precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids, making its production essential for bacterial growth and replication.[1][2][3] Sodium sulfapyridine, a member of the sulfonamide class of antibiotics, was among the first agents developed to exploit this pathway, heralding the dawn of the antibiotic era.[4][5] This guide provides an in-depth technical exploration of sodium sulfapyridine's mechanism of action, its evaluation, and its standing as a prototypical inhibitor of bacterial folic acid synthesis.

The Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial effect of sodium sulfapyridine is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[2][6] This action is concentrated on a key enzymatic step in the folic acid synthesis pathway.

The core of this mechanism lies in the structural similarity between sulfapyridine and para-aminobenzoic acid (PABA), a natural substrate for the enzyme dihydropteroate synthase (DHPS).[7][8][9] DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][10][11] This reaction is a critical checkpoint in the folate pathway.[12]

Due to its resemblance to PABA, sulfapyridine acts as a competitive inhibitor, binding to the active site of DHPS.[7][8] This binding event physically obstructs the entry of the authentic substrate, PABA, thereby halting the synthesis of dihydropteroate and, consequently, the entire folic acid synthesis cascade.[2] The depletion of the resulting tetrahydrofolate pool disrupts the production of essential building blocks for DNA, RNA, and proteins, ultimately arresting bacterial multiplication.[1][13]

Figure 1: Mechanism of Sodium Sulfapyridine Action. The diagram illustrates the bacterial folic acid synthesis pathway and the specific point of competitive inhibition of the DHPS enzyme by sodium sulfapyridine, which mimics the natural substrate PABA.

Evaluating Antimicrobial Efficacy: Methodologies and Protocols

The assessment of sodium sulfapyridine's inhibitory activity is a cornerstone of its characterization. This involves both determining its potency against whole bacterial cells and quantifying its direct effect on the target enzyme, DHPS.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8] For sulfonamides, adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for reproducibility and accuracy.[5][14][15] A crucial consideration for sulfonamide testing is the use of a medium with low levels of thymidine, such as Mueller-Hinton Agar/Broth, as thymidine can bypass the folic acid pathway and interfere with the results.[8]

Due to the varying solubility of sulfonamides, a proper stock solution is fundamental. Sodium sulfapyridine is notably more water-soluble than its parent compound.

-

Sodium Sulfapyridine: One gram dissolves in approximately 1.5 ml of water.[16] Prepare a high-concentration stock solution in sterile deionized water.

-

Sulfapyridine (base): Sparingly soluble in water (1g in ~3500 ml).[16] A stock solution can be prepared in a suitable solvent like dimethyl sulfoxide (DMSO).[8]

Protocol 1: Broth Microdilution MIC Assay

This method is widely used for its efficiency and conservation of reagents.

-

Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB) with low thymidine content.

-

Drug Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the sodium sulfapyridine stock solution across the wells to achieve the desired final concentration range. Include a growth control well (no drug) and a sterility control well (no bacteria).[8]

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[8]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[8]

-

Result Interpretation: The MIC is the lowest concentration of sodium sulfapyridine that shows no visible bacterial growth.[8]

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent directly into the agar medium.

-

Media Preparation: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of sodium sulfapyridine from a two-fold dilution series. Include a control plate with no drug.[8]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.[8]

-

Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.[8]

-

Result Interpretation: The MIC is the lowest drug concentration that inhibits the visible growth of the bacteria on the agar surface.[8]

Figure 2: Workflow for Determining Minimum Inhibitory Concentration (MIC). This diagram outlines the parallel processes for both the broth microdilution and agar dilution methods, from inoculum preparation to final MIC determination.

Antibacterial Spectrum of Sulfapyridine

The following table summarizes representative MIC values for sulfapyridine against various bacterial pathogens. It is important to note that MIC values can vary between strains and testing conditions.

| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) | Reference(s) |

| Yersinia enterocolitica | Negative | 3.1 - 25 | |

| Salmonella spp. | Negative | 25 - 100 | |

| Escherichia coli | Negative | 25 (susceptible strains) to >1600 (resistant strains) | |

| Shigella spp. | Negative | >1600 | |

| Campylobacter jejuni/coli | Negative | 200 - 800 | |

| Staphylococcus aureus | Positive | MIC values for some sulfonamide derivatives range from 32 to 512 |

Direct Target Engagement: The DHPS Enzyme Inhibition Assay

To directly probe the interaction between sodium sulfapyridine and its molecular target, an in vitro enzyme inhibition assay is employed. A common method is a coupled spectrophotometric assay that continuously monitors the enzyme's activity.[6][10]

Assay Principle:

The activity of DHPS is measured indirectly. The product of the DHPS reaction, dihydropteroate, is immediately used as a substrate by a second "coupling" enzyme, dihydrofolate reductase (DHFR). DHFR reduces dihydropteroate, oxidizing the cofactor NADPH to NADP⁺ in the process. The decrease in NADPH concentration is monitored by the corresponding decrease in absorbance at 340 nm.[6] The rate of this absorbance change is directly proportional to the activity of DHPS. The presence of an inhibitor like sodium sulfapyridine will slow down the DHPS reaction, leading to a reduced rate of NADPH oxidation.

Protocol 3: Spectrophotometric DHPS Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl with 10 mM MgCl₂, pH 8.5.

-

Substrates: Prepare stock solutions of PABA and DHPPP.

-

Cofactor: Prepare a stock solution of NADPH (e.g., 10 mM).[13]

-

Enzymes: Prepare solutions of purified DHPS and DHFR.

-

Inhibitor: Prepare a range of concentrations of sodium sulfapyridine.

-

-

Assay Setup: In a quartz cuvette or 96-well UV-transparent plate, combine the assay buffer, DHPS enzyme, DHFR enzyme, DHPPP, NADPH, and the desired concentration of sodium sulfapyridine (or vehicle control).

-

Reaction Initiation: Initiate the reaction by adding PABA.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) using a spectrophotometer with kinetic reading capabilities. Record measurements at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5-10 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. Compare the velocities in the presence of the inhibitor to the control to determine the percent inhibition and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 3: Principle of the Coupled Spectrophotometric DHPS Assay. The activity of DHPS is linked to the oxidation of NADPH by the coupling enzyme DHFR. The rate of NADPH consumption, measured by the decrease in absorbance at 340 nm, reflects the DHPS activity.

Demonstrating Competitive Inhibition: Enzyme Kinetics

To definitively characterize the mode of inhibition as competitive, a kinetic analysis is performed. This involves measuring the initial reaction rate (V₀) at various concentrations of the substrate (PABA) both in the absence and presence of a fixed concentration of sodium sulfapyridine.

Protocol 4: DHPS Kinetic Analysis

-

Assay Setup: Prepare a series of reactions as described in Protocol 3.

-

Vary Substrate: For the "no inhibitor" control, vary the concentration of PABA across a range (e.g., 0.1 to 10 times the estimated Kₘ of PABA).

-

Add Inhibitor: Repeat the substrate-variation experiment in the presence of a fixed, sub-saturating concentration of sodium sulfapyridine.

-

Data Analysis:

-

Plot the initial velocity (V₀) against the PABA concentration ([S]) for both datasets.

-

To determine the kinetic parameters, Vₘₐₓ (maximum velocity) and Kₘ (Michaelis constant), transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

In competitive inhibition, the Lineweaver-Burk plots for the inhibited and uninhibited reactions will intersect on the y-axis. This indicates that Vₘₐₓ remains unchanged, but the apparent Kₘ increases in the presence of the inhibitor.

-

Conclusion: A Foundational Tool for Antimicrobial Research

Sodium sulfapyridine, though its clinical use in humans has been largely superseded due to factors like potential for crystalluria and the availability of more potent agents, remains a paradigm for competitive enzyme inhibition in antimicrobial drug discovery. The principles of its action and the methodologies used for its evaluation are fundamental to the field. A thorough understanding of its interaction with dihydropteroate synthase provides a robust framework for the development of new antifolate agents and for studying the mechanisms of sulfonamide resistance. The protocols detailed in this guide offer a self-validating system for researchers to accurately characterize the inhibitory properties of sodium sulfapyridine and other novel DHPS inhibitors, ensuring the continued relevance of this classic antimicrobial target.

References

-

Babaoglu, K., et al. (2003). A Rapid Assay for Dihydropteroate Synthase Activity Suitable for Identification of Inhibitors. Antimicrobial Agents and Chemotherapy, 47(9), 2949-2952. Retrieved from [Link]

-

M-CSA. (n.d.). Dihydropteroate synthase. M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive, 11(1), 123-130. Retrieved from [Link]

-

ResearchGate. (n.d.). Exploring the Catalytic Mechanism of Dihydropteroate Synthase: Elucidating the Differences between Substrate and Inhibitor. Request PDF. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work? Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfapyridine. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10493-10507. Retrieved from [Link]

-

ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Retrieved from [Link]

-

UCLA Health. (2024). Antimicrobial Susceptibility Summary 2024. Retrieved from [Link]

-

Goossens, H., et al. (1989). In vitro susceptibility of diarrhoea producing gram negative enteric bacteria to sulfasalazine, 5-aminosalicylic acid, sulfapyridine and four quinolones. Brief report. Arzneimittelforschung, 39(8), 936-938. Retrieved from [Link]

-

CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

-

PatSnap Synapse. (2024). What is the mechanism of Sulfadiazine? Retrieved from [Link]

-

ChemIDplus. (n.d.). Sulfapyridine. Retrieved from [Link]

-

Bourne, C. R. (2014). The folic acid biosynthesis pathway in bacteria: Evaluation of potential for antibacterial drug discovery. Drug Discovery Today, 19(6), 754-761. Retrieved from [Link]

-

Proteopedia. (2024). Dihydropteroate synthase. Retrieved from [Link]

-

PDB-101. (n.d.). Folate Synthesis. Retrieved from [Link]

-

Patsnap Synapse. (2024). What are bacterial DHPS inhibitors and how do they work? Retrieved from [Link]

Sources

- 1. cdn-links.lww.com [cdn-links.lww.com]

- 2. mdpi.com [mdpi.com]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid and automated measurement of Km and specific Vmax values of beta-lactamases in bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. MicroPhenoDB Associates Metagenomic Data with Pathogenic Microbes, Microbial Core Genes, and Human Disease Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of High-affinity Antibody-antigen Binding Kinetics Using Four Biosensor Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 13. ijsra.net [ijsra.net]

- 14. researchgate.net [researchgate.net]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Physicochemical properties of "Sodium sulfapyridine" for laboratory use

An In-Depth Technical Guide to the Physicochemical Properties of Sodium Sulfapyridine for Laboratory Applications

Introduction: A Senior Application Scientist's Perspective

Sodium sulfapyridine is the water-soluble sodium salt of sulfapyridine, an early-generation sulfonamide antibiotic. While its clinical use in humans has been largely superseded due to higher toxicity compared to newer agents, sulfapyridine remains a crucial reference compound in pharmaceutical research.[1][2] It serves as a primary metabolite of the anti-inflammatory drug sulfasalazine and is a key subject in studies of drug metabolism, analytical method development, and formulation science.[1][3]

A thorough understanding of its physicochemical properties is not merely academic; it is the foundation upon which robust, reproducible, and meaningful laboratory results are built. This guide moves beyond simple data recitation to provide a practical, in-depth perspective on the core attributes of sodium sulfapyridine, explaining the causality behind experimental choices and providing validated protocols for its laboratory use.

Chapter 1: Fundamental Properties: Sulfapyridine and its Sodium Salt

The critical distinction for any laboratory scientist is between sulfapyridine and its sodium salt. The sodium salt is typically used when aqueous solubility is desired for stock solutions or assay buffers, while the less soluble parent compound is often the subject of dissolution and bioavailability studies.

Chemical Structure and Identification

Sodium sulfapyridine is the sodium salt of 4-amino-N-(pyridin-2-yl)benzenesulfonamide. The deprotonation occurs at the sulfonamide nitrogen, creating the anionic species that pairs with the sodium cation.

Caption: Chemical structure of Sodium Sulfapyridine.

Core Physicochemical Data

The following table summarizes the key physicochemical properties, highlighting the differences between sulfapyridine and its sodium salt where applicable. Understanding these parameters is crucial for designing experiments, from preparing solutions to interpreting chromatographic data.

| Property | Value (Sulfapyridine) | Value (Sodium Sulfapyridine) | Significance in the Lab |

| CAS Number | 144-83-2[1][2][4] | 127-57-1[5][6][7] | Ensures correct identification and procurement of the chemical. |

| Molecular Formula | C₁₁H₁₁N₃O₂S[2][4] | C₁₁H₁₀N₃NaO₂S[5][6] | Used for calculating molarity and mass-based concentrations. |

| Molecular Weight | 249.29 g/mol [2][4][8] | 271.27 g/mol [5][6] | Essential for accurate preparation of standard solutions. |

| Appearance | White to yellowish-white crystalline powder.[1][2][8] | White crystalline powder. | A visual check for purity and degradation (darkening may indicate light exposure).[1][2] |

| Melting Point | 191-193 °C.[2][4][8] | Decomposes (does not have a sharp melting point). | A key parameter for identity and purity assessment of sulfapyridine. The absence of a sharp melting point for the salt is expected. |

| pKa | 8.4[1][2] | Not applicable (is a salt). | Crucial Parameter : Dictates the pH-dependent solubility and the compound's charge state. Below pH 8.4, sulfapyridine is largely neutral; above pH 8.4, it is anionic and more soluble. |

| Water Solubility | Very slightly soluble (1:3500 or ~0.29 g/L at 25°C).[1][2][7] | Very soluble (~1 g in 1.5 mL).[7] | The primary reason for using the sodium salt is to prepare concentrated aqueous stock solutions. |

| Organic Solvents | Soluble in acetone (1:65), slightly soluble in alcohol (1:440).[1][2][7] Freely soluble in dilute mineral acids.[1][2] | Soluble in alcohol (~1 g in 10 mL).[7] | Important for selecting solvents for stock solutions, extraction, and mobile phases in chromatography. |

| LogP (Octanol/Water) | 0.35 - 0.84[8][9] | Not applicable (is a salt). | Indicates the lipophilicity of the neutral form, which influences its behavior in reversed-phase chromatography and membrane permeability. |

Chapter 2: Solubility, Stability, and Storage: A Practical Guide

2.1 pH-Dependent Solubility Profile: The Role of pKa

The pKa of 8.4 for sulfapyridine is the single most important factor governing its aqueous behavior.[1][2] For researchers, this means:

-

Acidic to Neutral pH (pH < 7): The molecule is predominantly in its neutral, poorly soluble form. Dissolution in standard neutral phosphate buffers will be limited.

-

Alkaline pH (pH > 9): The molecule is deprotonated to its anionic (sulfapyridinate) form, which is significantly more soluble. To prepare aqueous solutions of sulfapyridine itself, one must use an alkaline buffer or add a base like NaOH. This is why the pre-formed sodium salt is so convenient.

2.2 Stability Considerations

-

Light Sensitivity: Sulfapyridine slowly darkens upon exposure to light.[1][2] All solutions and solid materials should be stored in amber vials or protected from light to prevent photodegradation, which could lead to inaccurate quantification.

-

Sodium Salt Instability in Air: The sodium salt is hygroscopic and can react with atmospheric carbon dioxide (CO₂) when exposed to humid air.[7] This reaction neutralizes the salt, liberating the poorly soluble free sulfapyridine and causing the material to become incompletely soluble in water.[7] This is a critical point of failure in the lab; if a stock solution prepared from the sodium salt appears cloudy, it may be due to this degradation.

2.3 Recommended Storage and Handling Protocols

-

Solid Storage: Keep containers tightly sealed in a dry, dark place at room temperature.[2][10] For long-term stability, storage in a desiccator is recommended, especially for the sodium salt.

-

Solution Storage: Aqueous stock solutions should be freshly prepared. If short-term storage is necessary, they should be kept at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or below is advisable, though freeze-thaw stability should be verified for the specific assay.[11]

Chapter 3: Key Analytical Workflows

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the quantification of sulfapyridine in various matrices due to its specificity, sensitivity, and reproducibility.

Principle and Rationale: The method typically employs reversed-phase chromatography. The moderately polar sulfapyridine molecule partitions between a nonpolar stationary phase (like C18) and a polar mobile phase. The retention time is controlled by adjusting the mobile phase's organic content and pH. A buffered mobile phase is essential to maintain a consistent ionization state of the molecule (based on its pKa), ensuring a sharp, symmetrical peak shape and reproducible retention. UV detection is highly effective due to the strong absorbance of the aromatic rings.

Detailed Protocol: A Self-Validating System

This protocol is designed to be self-validating through the inclusion of a system suitability test and quality control samples.

-

Instrumentation and Columns:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

-

-

Reagents and Mobile Phase:

-

Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM acetate buffer, pH 4.0).[12] The exact ratio (e.g., 25:75 v/v) should be optimized to achieve a suitable retention time (typically 4-8 minutes).

-

Rationale: Acetonitrile serves as the organic modifier. The acidic buffer (pH 4.0) ensures that the primary amine group is protonated and the sulfonamide group is neutral, leading to consistent chromatographic behavior.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[12]

-

-

Standard and Sample Preparation:

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Sodium Sulfapyridine and dissolve in 10 mL of the mobile phase. (Note: Using the sodium salt avoids solubility issues).

-

Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the primary stock solution with the mobile phase.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure the accuracy of the calibration curve.

-

Unknown Samples: Dilute the unknown sample with the mobile phase to fall within the linear range of the calibration curve.

-

-

Chromatographic Conditions:

-

Analysis and System Suitability:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a mid-concentration standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%. The theoretical plates should be >2000 and the tailing factor should be <1.5.

-

Inject the standards to generate a calibration curve (peak area vs. concentration). The correlation coefficient (r²) should be ≥0.999.

-

Inject the QC samples and unknown samples. The concentration of QC samples should be within ±15% of their nominal value.

-

Caption: HPLC analysis workflow for Sodium Sulfapyridine.

Spectroscopic Characterization by UV-Vis

UV-Vis spectroscopy is a simpler, high-throughput technique suitable for concentration measurements in clean solutions, such as dissolution media, when no interfering substances are present.

Principle: The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. Sulfapyridine has distinct chromophores (the aniline and pyridine rings) that absorb UV light, with a maximum absorbance (λmax) around 270 nm.[14]

Protocol:

-

Solvent Selection: Choose a solvent in which the compound is fully soluble and that is transparent in the measurement range. For Sodium Sulfapyridine, 0.1 M NaOH is an excellent choice.

-

Determine λmax: Prepare a ~10 µg/mL solution. Scan the UV spectrum from 200 to 400 nm against a solvent blank to determine the wavelength of maximum absorbance.

-

Prepare Calibration Curve: Prepare a set of standards (e.g., 1, 2, 5, 10, 15 µg/mL) in the chosen solvent.

-

Measure Absorbance: Measure the absorbance of each standard and the unknown samples at the determined λmax.

-

Calculate Concentration: Plot a calibration curve of absorbance vs. concentration and determine the concentration of the unknown samples using linear regression.

In-Vitro Release Profile: Dissolution Testing

Dissolution testing is a vital quality control tool that measures the rate at which the active pharmaceutical ingredient (API) is released from a solid dosage form (e.g., a tablet).[15][16]

Principle and Rationale: The test mimics the physiological conditions of the gastrointestinal tract to predict in-vivo performance.[15] For a poorly soluble drug like sulfapyridine, the dissolution rate can be the rate-limiting step for absorption. The choice of apparatus, medium, and agitation speed are critical for obtaining meaningful and reproducible results.[16][17]

Detailed Protocol:

-

Apparatus Setup:

-

Dissolution Medium:

-

Volume: 900 mL.

-

Medium Selection: The choice is critical. A common starting point is 0.1 M HCl (to simulate gastric fluid) or pH 6.8 phosphate buffer (to simulate intestinal fluid). For poorly soluble drugs, media containing surfactants (e.g., 0.5% Sodium Lauryl Sulfate) may be required to achieve "sink conditions," where the concentration of the drug in the medium does not exceed 1/3 of its saturation solubility.[18]

-

-

Procedure:

-

Allow the dissolution medium to equilibrate to the set temperature.

-

Place one tablet in each vessel.

-

Start the apparatus and begin timing.

-

Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

-

Immediately replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved particles.

-

-

Sample Analysis:

-

Analyze the filtered samples for sulfapyridine concentration using a validated analytical method, typically HPLC or UV-Vis spectroscopy.

-

Calculate the cumulative percentage of the drug dissolved at each time point, correcting for the previously removed sample volumes.

-

Caption: General workflow for tablet dissolution testing.

Chapter 4: Laboratory Safety and Hazard Management

While not acutely toxic in small laboratory quantities, proper handling is paramount.

-

Personal Protective Equipment (PPE): ANSI-approved safety glasses, a lab coat, and chemical-resistant gloves are required at all times.[19]

-

Engineering Controls: Handle solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20]

-

Hazard Identification: Sulfapyridine is suspected of damaging fertility or the unborn child (H361).[21] All personnel should be aware of this potential hazard.

-

Decomposition: When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx).[2][5]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[20]

Conclusion

Sodium sulfapyridine, though a legacy compound, provides an excellent model for understanding the fundamental physicochemical principles that govern the behavior of ionizable pharmaceutical compounds. For the laboratory scientist, success with this and similar molecules hinges on a deep appreciation for the interplay between pKa, pH, solubility, and stability. By leveraging this knowledge to design robust analytical and formulation workflows—from preparing a simple stock solution to developing a complex HPLC method—researchers can ensure the generation of data that is not only accurate and reproducible but also scientifically sound.

References

-

Sulfapyridine | C11H11N3O2S. (n.d.). PubChem. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Showing metabocard for Sulfapyridine (HMDB0015028). (n.d.). Human Metabolome Database. Retrieved January 17, 2026, from [Link]

-

Sulfapyridine | C11H11N3O2S. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Sulfapyridine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Sulfapyridine Sodium | C11H10N3NaO2S. (n.d.). PubChem. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Buggé, C. J., Gautam, S. R., Parke, L. E., Mason, J. T., & Garcia, D. B. (1990). Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. Journal of Pharmaceutical Sciences, 79(12), 1095–1098. [Link]

-

Owerbach, J., Johnson, N. F., Bates, T. R., Pieniaszek, H. J., Jr, & Jusko, W. J. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. Journal of Pharmaceutical Sciences, 67(9), 1250–1253. [Link]

-

Molecular Recognition and Identification of Sulfapyridine and Sulfadimethoxine by High Performance Liquid Chromatography with Mo. (n.d.). Feng Chia University. Retrieved January 17, 2026, from [Link]

-

Simultaneous HPLC Assay of Paracetamol and Sulfapyridine as Markers for Estimating Gastrointestinal Transit of Amphotericin B-co. (2015, September 4). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Sulfapyridine. (n.d.). Merck Index Online. Retrieved January 17, 2026, from [Link]

-

sulfapyridine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 17, 2026, from [Link]

-

Molecular recognition and identification of sulfapyridine and sulfadimethoxine by high performance liquid chromatography with mo. (n.d.). Journal of Food and Drug Analysis. Retrieved January 17, 2026, from [Link]

-

Dissolution Testing For Tablets. (n.d.). Teledyne Labs. Retrieved January 17, 2026, from [Link]

-

Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). (2013, June 10). The Sarpong Group, UC Berkeley. Retrieved January 17, 2026, from [Link]

-

Sulfapyridine melting point reference standard. (n.d.). Briti Scientific. Retrieved January 17, 2026, from [Link]

-

Sulfapyridine - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Sulphapyridine. (n.d.). AERU, University of Hertfordshire. Retrieved January 17, 2026, from [Link]

-

Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. Retrieved January 17, 2026, from [Link]

-

Dissolution Methods. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. (n.d.). FIP. Retrieved January 17, 2026, from [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Dissolution Technologies. Retrieved January 17, 2026, from [Link]

-

Infrared spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) in CH2Cl2. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

UV-Vis Spectrum of Sulfadiazine. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

-

Advanced oxidation of the antibiotic sulfapyridine by UV/H₂O₂: Characterization of its transformation products and ecotoxicological implications. (2016, January 17). PubMed. Retrieved January 17, 2026, from [Link]

Sources

- 1. Sulfapyridine | 144-83-2 [chemicalbook.com]

- 2. Sulfapyridine CAS#: 144-83-2 [m.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Sulfapyridine - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. Sulfapyridine Sodium | C11H10N3NaO2S | CID 23667654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfapyridine [drugfuture.com]

- 8. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for Sulfapyridine (HMDB0015028) [hmdb.ca]